4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride is a synthetic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound is characterized by its unique molecular structure that includes a methoxy group, a methyl group, and a morpholinopropyl substituent, contributing to its potential pharmacological properties.
The IUPAC name for this compound indicates its complex structure, which consists of a benzo[d]thiazole core with various functional groups. The molecular formula is , and it has a molecular weight of approximately 368.34 g/mol .
Methods and Technical Details
The synthesis of 4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride typically involves several key steps:
Structure and Data
The molecular structure of 4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride can be represented as follows:
COC1=C(SC(=N1)NCCCN2CCOCC2)C(=C(C=C1)C)Cl
UYKUCJJDTMGTPY-UHFFFAOYSA-N
The structure features a benzo[d]thiazole ring fused with a morpholinopropyl side chain, which is crucial for its biological activity .
Reactions and Technical Details
4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride undergoes various chemical reactions that are significant for its application in medicinal chemistry:
These reactions are essential for optimizing the compound's efficacy and selectivity in biological systems .
Process and Data
The mechanism of action for 4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride primarily involves its interaction with specific biological targets:
Physical and Chemical Properties
The physical properties of 4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Scientific Uses
4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride has several notable applications in scientific research:
This compound represents a significant area of interest for researchers aiming to develop new therapeutic agents based on thiazole chemistry.
CAS No.: 121-21-1
CAS No.: 1292296-10-6
CAS No.:
CAS No.: 21049-67-2
CAS No.:
CAS No.: 51165-41-4